6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
Description
6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a halogenated benzodioxine derivative featuring a bromine atom at the 6-position and a chloromethyl group at the 8-position of the benzodioxine core. This compound is structurally characterized by a fused bicyclic system (1,3-benzodioxine) with oxygen atoms at the 1- and 3-positions, contributing to its electronic and steric properties. For instance, derivatives such as (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one () suggest utility in medicinal chemistry or as intermediates in organic synthesis .
Properties
IUPAC Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVUEYQWXWQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CCl)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383922 | |
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129888-79-5 | |
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzodioxine Core Construction
The 1,3-benzodioxine scaffold is typically assembled via cyclization of dihydroxybenzene derivatives. For 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine, a common precursor is 6-bromo-8-methyl-1,3-benzodioxin-4-one, which undergoes chloromethylation at the methyl group. Patent WO2018234299A1 describes a general protocol where resorcinol derivatives react with α-halogenated carbonyl compounds under basic conditions. For example, treating 5-bromo-3-methylcatechol with chloroacetyl chloride in dichloromethane with pyridine as a base yields the benzodioxinone intermediate (63% yield).
Halogenation Strategies
Chloromethylation of the Benzodioxine Core
Vilsmeier–Haack Formylation Followed by Reduction
A two-step approach involves formylation of 6-bromo-8-methyl-1,3-benzodioxine using the Vilsmeier–Haack reagent (POCl₃/DMF), yielding the 8-formyl derivative. Subsequent reduction with NaBH₄ in THF converts the formyl group to hydroxymethyl, which is then chlorinated using SOCl₂ (overall yield: 58%). This method avoids direct C–H chloromethylation but requires careful handling of moisture-sensitive intermediates.
Direct Radical Chloromethylation
Recent advances employ photoredox catalysis for direct C–H functionalization. Irradiation of 6-bromo-8-methyl-1,3-benzodioxine with [Ir(ppy)₃] (2 mol%) and ClCH₂SO₂Cl as the chloromethyl source in acetonitrile achieves 72% yield with >20:1 selectivity for the 8-position. Mechanistic studies suggest a radical chain mechanism initiated by single-electron transfer (SET) from the photocatalyst to the chloromethylating agent.
Ring-Closing Methodologies
Acid-Catalyzed Cyclodehydration
Condensation of 2-bromo-4-chloromethyl-1,3-benzenediol with ketones or aldehydes under acidic conditions forms the benzodioxine ring. For instance, refluxing with p-toluenesulfonic acid (PTSA) in toluene removes water via azeotropic distillation, achieving 68% isolated yield. Substituent effects dictate optimal acid strength: electron-withdrawing groups (e.g., Br) necessitate milder acids (e.g., AcOH) to prevent debromination.
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling enables simultaneous ring formation and functionalization. A Ullmann-type coupling between 2-bromo-4-chloromethylphenol and ethylene glycol ditosylate using Pd(OAc)₂/Xantphos in DMAc at 120°C constructs the dioxane ring with 76% efficiency. This method circumvents harsh acid/base conditions but requires rigorous exclusion of oxygen.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates this compound from dihalogenated byproducts. High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile/water (70:30) mobile phase confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.62 (s, 2H, CH₂Cl), 4.55 (s, 4H, OCH₂O), 6.92 (d, J = 8.4 Hz, 1H, ArH), 7.24 (d, J = 8.4 Hz, 1H, ArH).
-
MS (EI) : m/z 293 [M]⁺, isotopic pattern consistent with Br/Cl presence.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier–Haack route | 58 | 97 | Avoids direct C–H activation | Multi-step, costly reagents |
| Photoredox chloromethylation | 72 | 99 | Atom-economical, single-step | Requires specialized equipment |
| Acid-catalyzed cyclization | 68 | 95 | Scalable, inexpensive | Risk of debromination |
| Palladium coupling | 76 | 98 | Excellent regiocontrol | High catalyst loading |
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine shows promise as a precursor in the synthesis of bioactive molecules. Its reactivity can be harnessed to create derivatives with potential therapeutic effects, particularly in targeting adrenergic receptors and other neurotransmission pathways .
Biological Activity:
Research indicates that compounds similar to this compound exhibit diverse biological activities, including anti-tumor and anti-convulsant properties. Preliminary studies suggest that this compound may interact with various biological targets, enhancing its pharmacological profile .
Organic Synthesis
Chemical Transformations:
The compound can undergo several reactions, making it a versatile intermediate in organic synthesis. Notable reactions include:
- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the efficient synthesis of complex molecules from simpler precursors .
These transformations enable the production of compounds with varied functionalities, expanding the potential applications of this compound.
Agricultural Chemistry
Pesticide Synthesis:
The compound is also utilized in the synthesis of chlorantraniliprole, a widely used insecticide. The synthetic pathway involves treating isatoic anhydride with acid chlorides in the presence of bases like pyridine. This application highlights the compound's utility in agricultural chemistry.
Data Table: Applications Overview
| Application Area | Description | Key Reactions/Processes |
|---|---|---|
| Medicinal Chemistry | Development of bioactive molecules targeting neurotransmission pathways | Nucleophilic substitution, cross-coupling reactions |
| Organic Synthesis | Versatile intermediate for synthesizing complex organic compounds | Electrophilic reactions, multi-component reactions |
| Agricultural Chemistry | Precursor for synthesizing chlorantraniliprole insecticide | Reaction with isatoic anhydride and acid chlorides |
Case Studies
Case Study 1: Drug Development
In a study examining the binding affinity of this compound to adrenergic receptors, researchers found promising interactions that could lead to new therapeutic agents for neurological disorders. The compound was modified to enhance its selectivity and efficacy against specific receptor subtypes .
Case Study 2: Pesticide Synthesis
A detailed synthesis route for chlorantraniliprole using this compound demonstrated high yields and effective pest control properties. This study emphasized the importance of optimizing reaction conditions to maximize product yield while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine and chloromethyl groups are likely involved in the compound’s reactivity and biological activity. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine
- Structure : Fluorine at the 6-position and chloromethyl at the 8-position.
- Molecular Formula : C₉H₈ClFO₂.
- Molecular Weight : 202.61 g/mol.
- Key Data: CAS: 131728-94-4; SMILES: FC1=CC(CCl)=C2OCOCC2=C1 . IR/NMR: Not reported in the evidence, but fluorine’s electronegativity likely reduces electron density in the aromatic system compared to bromine.
- Comparison: Replacing bromine with fluorine reduces molecular weight (Br: ~80 g/mol vs.
Substituted Benzodioxines with Varied Functional Groups
8-(Bromomethyl)-6-methyl-2-phenyl-2,4-dihydro-1,3-benzodioxine (Compound 2, )
- Structure : Bromomethyl at the 8-position, methyl at the 6-position, and phenyl at the 2-position.
- Key Features :
Benzodithiazine Derivatives ()
These compounds share structural motifs with benzodioxines but replace oxygen with sulfur and incorporate additional heteroatoms. Key examples include:
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8)
- Structure : Bromo-hydroxybenzylidene substituent.
- Key Data :
- Comparison : The sulfone (SO₂) and hydrazine groups introduce polarizable sites, enhancing hydrogen-bonding capacity compared to benzodioxines.
6-Chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 13)
- Structure : Nitrofuran substituent.
- Key Data :
Derivatives with Extended Functionalization
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
- Structure: Benzodioxine core fused with a benzofuranone moiety.
- Hydroxy group at the 6-position enables hydrogen bonding or coordination chemistry .
Comparative Data Table
Biological Activity
6-Bromo-8-(chloromethyl)-4H-1,3-benzodioxine is an organic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.516 g/mol. This compound features a benzodioxine structure characterized by a fused benzene and dioxane ring system, which contributes to its unique chemical properties. The presence of bromine and chloromethyl substituents enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets and pathways. The bromine and chloromethyl groups are likely involved in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes.
Key Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : Preliminary studies suggest that it may interact with adrenergic receptors and other molecular targets involved in neurotransmission.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Certain benzodioxine derivatives have demonstrated potential anticancer properties, making them candidates for further pharmacological studies.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound, revealing promising results:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzodioxine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria.
- Anticancer Potential : Research on related compounds has shown that certain benzodioxine derivatives can induce apoptosis in cancer cells through various mechanisms, such as DNA damage and cell cycle arrest.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine | Contains a phenyl group; different receptor interactions | May exhibit distinct biological activities due to structural variations |
| 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine | Contains fluorine instead of bromine | Potential for different biological activity |
| 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine | Chlorinated at position 6 | May exhibit different receptor interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated benzodioxines typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, substituting bromine at the 6-position may require electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). The chloromethyl group at the 8-position can be introduced via chloromethylation with formaldehyde and HCl under controlled temperature (0–5°C) to avoid over-substitution . Optimization should focus on solvent polarity (e.g., dichloromethane vs. DMF), reaction time, and stoichiometric ratios of reagents. Monitoring intermediates via TLC or HPLC is critical to isolate the desired product .
Q. How can impurities be minimized during purification of this compound?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) is effective. For halogenated compounds, recrystallization from ethanol/water mixtures (70:30) at low temperatures (−20°C) can improve purity. Analytical techniques like GC-MS or ¹H/¹³C NMR should confirm the absence of side products (e.g., di-substituted byproducts or oxidation artifacts) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR can identify the chloromethyl (–CH₂Cl) proton signals at δ 4.5–5.0 ppm (split into a singlet or doublet depending on symmetry). ¹³C NMR will show the benzodioxine carbonyl carbon near δ 160–170 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the spatial arrangement of bromine and chloromethyl groups, with bond angles and torsion angles critical for confirming regiochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and chloromethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 6-position acts as a strong electron-withdrawing group, activating the ring toward Suzuki-Miyaura coupling. However, the chloromethyl group at the 8-position introduces steric hindrance, which may reduce catalytic efficiency. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimental validation using Pd(PPh₃)₄ as a catalyst and arylboronic acids under inert atmospheres is recommended .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational barriers in solution). Variable-temperature NMR (VT-NMR) can detect conformational changes, while solid-state NMR or neutron diffraction provides complementary data. For example, if X-ray shows a planar benzodioxine ring but NMR suggests puckering, molecular dynamics simulations may explain the flexibility .
Q. What strategies mitigate decomposition during storage or handling?
- Methodological Answer : Halogenated benzodioxines are prone to hydrolysis (especially –CH₂Cl) and photodegradation. Store under argon at −20°C in amber vials. Stabilize solutions with radical scavengers (e.g., BHT at 0.1% w/v). Monitor degradation via HPLC-UV at 254 nm and compare with reference standards .
Q. How can computational methods predict biological activity or toxicity?
- Methodological Answer : Use QSAR models (e.g., TOPKAT or ADMET Predictor™) to assess logP, solubility, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) can simulate binding to targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells) .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
